REACTION_CXSMILES
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[O:1]1[CH:3]([CH3:4])[CH:2]1[O:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[N:21]([CH3:22])[C:20](=[O:23])[C:19]3[C:14](=[CH:15][C:16]([O:26][CH3:27])=[C:17]([O:24][CH3:25])[CH:18]=3)[N:13]=2)=[CH:8][CH:7]=1.[CH3:28][C:29]1[CH:38]=[CH:37][CH:36]=[CH:35][C:30]=1[O:31][CH2:32][CH2:33][NH2:34]>>[OH:1][CH:3]([CH2:4][NH:34][CH2:33][CH2:32][O:31][C:30]1[CH:35]=[CH:36][CH:37]=[CH:38][C:29]=1[CH3:28])[CH2:2][O:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[N:21]([CH3:22])[C:20](=[O:23])[C:19]3[C:14](=[CH:15][C:16]([O:26][CH3:27])=[C:17]([O:24][CH3:25])[CH:18]=3)[N:13]=2)=[CH:8][CH:7]=1
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Name
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2-[4-(1,2-epoxy-propoxy)-phenyl]-3-methyl-6,7-dimethoxy-3,4-dihydro-quinazolin-4-one
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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O1C(C1C)OC1=CC=C(C=C1)C1=NC2=CC(=C(C=C2C(N1C)=O)OC)OC
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
|
CC1=C(OCCN)C=CC=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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OC(COC1=CC=C(C=C1)C1=NC2=CC(=C(C=C2C(N1C)=O)OC)OC)CNCCOC1=C(C=CC=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |